2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid
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Overview
Description
2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid is a synthesized molecule with the CAS Number: 1040320-73-7 . It has a molecular weight of 253.21 . The IUPAC name for this compound is {methyl[(3-nitroanilino)carbonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O5/c1-12(6-9(14)15)10(16)11-7-3-2-4-8(5-7)13(17)18/h2-5H,6H2,1H3,(H,11,16)(H,14,15) . This compound contains a total of 38 bonds; 21 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 nitro group (aromatic) and 1 hydroxyl group .The storage temperature for this compound is not specified .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Schiff Base Ligand and its Metal Complexes: A Schiff base ligand was synthesized from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, resulting in a compound with potential antioxidant and xanthine oxidase inhibitory activities. The zinc complex of this ligand exhibited significant inhibitory activity against xanthine oxidase, suggesting its potential application in the treatment of conditions related to oxidative stress or purine metabolism disorders (Ikram et al., 2015).
Catalytic and Sensing Applications
- Electrochemical Sensing of Toxic Organic Pollutants: Gold-copper alloy nanoparticles (Au-Cu NPs) were utilized to develop an efficient electrochemical sensing platform for the detection of nitroaromatic toxins. The study indicated that these modified electrodes exhibit ultra-high sensitivity for certain nitroaromatic compounds, suggesting potential applications in environmental monitoring and pollution control (Shah et al., 2017).
Pharmaceutical Synthesis and Biological Activity
- Synthesis of New 2-Amino-1,3,4-Oxadiazole Derivatives: Compounds were synthesized with potential antibacterial activity against Salmonella typhi. This indicates the role of such compounds in developing new antibacterial agents (Salama, 2020).
- Synthesis of Phenoxyacetic Acid Derivatives as Antimycobacterial Agents: Novel compounds were synthesized and showed significant activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Ali & Shaharyar, 2007).
- Synthesis of Thiazolidinones and Thiazanones from 10-Undecenoic Acid Hydrazide: Novel compounds with potential biological activity were synthesized, suggesting applications in medicinal chemistry for the development of new therapeutic agents (Rahman et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-[(3-nitrophenyl)methylcarbamoylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-2-1-3-8(4-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZMRAHAMDZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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